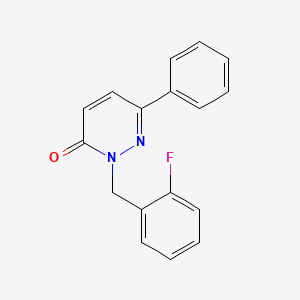

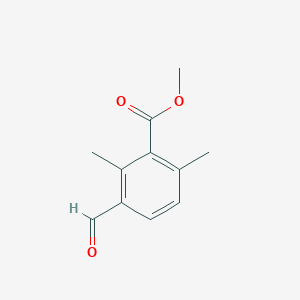

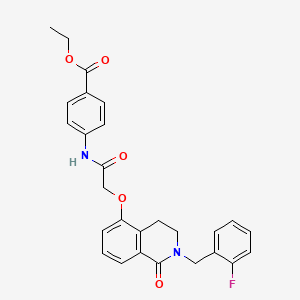

N-(4-isopropylthiazol-2-yl)-2,2-diphenylacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(4-isopropylthiazol-2-yl)-2,2-diphenylacetamide” is a compound that contains a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen . Thiazoles are known for their wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The biological outcomes of thiazoles can be greatly affected by the substituents on a particular position of the thiazole ring .

Synthesis Analysis

The synthesis of thiazole derivatives often involves the reaction of aldehydes with 2-(1H-benzo[d]imidazol-2-yl) acetonitrile or 2-(benzo[d]thiazol-2-yl)acetonitrile intermediate in the presence of piperidine in ethanol . In one study, a series of N-(thiazol-2-yl)benzenesulfonamides were synthesized and evaluated for antibacterial activity .Chemical Reactions Analysis

The reactivity of thiazole derivatives can be influenced by the substituents at position-2 and -4, which may not only alter the orientation types, but also shield the nucleophilicity of nitrogen . For instance, compounds with electron-withdrawing substituents at the fourth position in the phenyl ring showed more potent anticonvulsant activity as compared to other synthesized derivatives .科学的研究の応用

Synthesis and Pharmacological Evaluation

Research on diphenylamine derivatives, including compounds structurally related to N-(4-isopropylthiazol-2-yl)-2,2-diphenylacetamide, has shown significant potential in treating pain and inflammation. For instance, the synthesis of new diphenylamine derivatives has been explored for their analgesic and anti-inflammatory activities. One study synthesized eight new derivatives and evaluated their biological activity, suggesting that these compounds could serve as potent agents for managing pain and inflammation, with specific compounds highlighted for their effectiveness (Kumar & Mishra, 2020).

Corrosion Inhibition

Derivatives of this compound have been investigated for their application as corrosion inhibitors. In one study, new long alkyl side chain acetamide derivatives were synthesized and evaluated for their efficiency in preventing corrosion of metals in acidic and oil mediums. These compounds showed promising results, with certain inhibitors demonstrating significant efficiency in protecting steel surfaces from corrosion (Yıldırım & Cetin, 2008).

Modified-Release Dosage Forms

The advancement in 3D printing technology has opened new avenues for the formulation of oral dosage forms with modified-release characteristics. A study utilizing stereolithography (SLA) 3D printing explored the fabrication of drug-loaded tablets using derivatives similar to this compound. This approach enables the creation of tablets with specific extended-release profiles, offering potential applications in personalized medicine and industrial production of oral dosage forms (Wang et al., 2016).

Antitumor Activity

Research has also delved into the antitumor properties of this compound derivatives. A study focusing on the synthesis of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic rings evaluated their potential antitumor activities. Some compounds demonstrated considerable anticancer activity against various cancer cell lines, suggesting their utility as leads in cancer treatment (Yurttaş, Tay, & Demirayak, 2015).

Antibacterial and Antimicrobial Applications

Derivatives of this compound have shown promising antibacterial and antimicrobial properties. One study synthesized N-phenylacetamide derivatives containing 4-arylthiazole moieties and evaluated their antibacterial activities against various bacteria strains. Some compounds displayed superior efficacy to existing antimicrobial agents, suggesting their potential as novel antibacterial drugs (Lu, Zhou, Wang, & Jin, 2020).

作用機序

将来の方向性

The future research on “N-(4-isopropylthiazol-2-yl)-2,2-diphenylacetamide” and similar compounds could focus on further exploring their biological activities and optimizing their synthesis process. The design and structure-activity relationship of bioactive molecules could also be a promising area of research .

特性

IUPAC Name |

2,2-diphenyl-N-(4-propan-2-yl-1,3-thiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2OS/c1-14(2)17-13-24-20(21-17)22-19(23)18(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-14,18H,1-2H3,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLTKWYZAXFIRKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CSC(=N1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-({6-[(4-chlorophenyl)sulfinyl]-3-pyridinyl}methylene)-N-[(4-methoxybenzoyl)oxy]amine](/img/structure/B2645654.png)

![N-(2H-1,3-benzodioxol-5-yl)-N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]ethanediamide](/img/structure/B2645657.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(o-tolyloxy)acetamide](/img/structure/B2645659.png)

![3-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-1-propan-2-ylpyrrolidin-2-one](/img/structure/B2645660.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)cyclohexanecarboxamide hydrochloride](/img/structure/B2645667.png)

![1-[2-(6-Methylpyridin-2-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2645668.png)